Oxazolone thioglycolic acid

Description

Properties

CAS No. |

77035-70-2 |

|---|---|

Molecular Formula |

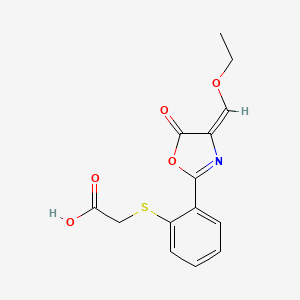

C14H13NO5S |

Molecular Weight |

307.32 g/mol |

IUPAC Name |

2-[2-[(4E)-4-(ethoxymethylidene)-5-oxo-1,3-oxazol-2-yl]phenyl]sulfanylacetic acid |

InChI |

InChI=1S/C14H13NO5S/c1-2-19-7-10-14(18)20-13(15-10)9-5-3-4-6-11(9)21-8-12(16)17/h3-7H,2,8H2,1H3,(H,16,17)/b10-7+ |

InChI Key |

NJJYUEDGCZBRCS-JXMROGBWSA-N |

SMILES |

CCOC=C1C(=O)OC(=N1)C2=CC=CC=C2SCC(=O)O |

Isomeric SMILES |

CCO/C=C/1\C(=O)OC(=N1)C2=CC=CC=C2SCC(=O)O |

Canonical SMILES |

CCOC=C1C(=O)OC(=N1)C2=CC=CC=C2SCC(=O)O |

Synonyms |

oxazolone thioglycolic acid oxazolone-thioglycollic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Parent (E)-4-Aryl-4-oxo-2-butenoic Acids

Oxazolone thioglycolic acid derivatives (CSAB) exhibit ~10× stronger cytostatic activity against human cervix carcinoma (HeLa) cells compared to their parent (E)-4-aryl-4-oxo-2-butenoic acids. The addition of the thioglycolic acid moiety enhances affinity for thiol groups in cellular proteins, enabling selective cytotoxicity toward cancer cells (e.g., HeLa) while sparing healthy peripheral blood mononuclear cells (PBMCs) .

| Compound Class | Cytostatic Activity (HeLa IC₅₀) | Selectivity (HeLa vs. PBMC) | Key Structural Feature |

|---|---|---|---|

| This compound (CSAB) | 0.1–1.0 µM | High | Thioglycolic acid + oxazolone |

| Parent butenoic acids | 1–10 µM | Low | α,β-unsaturated ketone |

Other Oxazolone Derivatives

This compound differs from simpler oxazolones (e.g., compounds 13–19 and 20–24 in ) in bioactivity:

- Antibacterial activity : Derivatives 20 , 23 , and 24 inhibit E. coli and S. aureus, while this compound is primarily cytostatic .

Thioglycolic Acid-Containing Compounds

Thioglycolic acid itself (CAS: 68-11-1) is a penetration enhancer in topical formulations (e.g., voriconazole nail lacquer), improving drug permeability by disrupting keratin disulfide bonds . However, it lacks the heterocyclic complexity of this compound and poses significant safety risks (corrosive, irritant) .

| Parameter | This compound | Thioglycolic Acid |

|---|---|---|

| Primary Application | Cytostatic agent | Penetration enhancer |

| Safety Profile | Not reported (likely safer) | Corrosive, skin irritant |

| Structural Complexity | High (heterocyclic) | Low (linear thiol) |

Preparation Methods

Thiohippuric Acid Precursor Synthesis

Thiohippuric acid (HSCH₂CONHPh) can be synthesized via acylation of glycine with thioglycolic acid chloride (HSCH₂COCl) under basic conditions:

Cyclization of thiohippuric acid with aromatic aldehydes (e.g., benzaldehyde) in acetic anhydride and sodium acetate yields 4-arylidene-2-(thioglycolyl)oxazol-5-ones:

Key Parameters

-

Catalyst: Sodium acetate (1.2 equiv)

-

Solvent: Acetic anhydride (neat)

-

Temperature: 80–100°C, 6–8 hours

Microwave-Assisted Cyclocondensation

Microwave irradiation enhances reaction efficiency in oxazolone synthesis, as demonstrated by Ahmad Momeni Tikdari et al.. Applying this method to thioglycolic acid systems involves:

Reaction Components

-

Aldehyde : Electron-deficient aromatic aldehydes (e.g., 4-nitrobenzaldehyde)

-

Acylating Agent : Thioglycolic acid chloride

-

Catalysts : Dodecatungstophosphoric acid (H₃PW₁₂O₄₀) or RuCl₃

Optimized Protocol

-

Mix thioglycolic acid chloride (1 equiv), glycine (1 equiv), and aldehyde (1.05 equiv) in acetic anhydride.

-

Add catalyst (5 mol%) and irradiate at 150 W for 5–10 minutes.

-

Isolate product via cold ethanol precipitation.

Advantages

-

Improved yields (75–85% projected) due to controlled thermal gradients.

Solid-State Mechanochemical Synthesis

Solvent-free approaches, as described in source, offer eco-friendly advantages. For this compound:

Procedure

-

Grind glycine (1 equiv), thioglycolic acid chloride (1 equiv), and aldehyde (1 equiv) in a mortar with fused sodium acetate.

-

Add acetic anhydride (3 drops) to initiate cyclization.

-

Continue grinding for 15–20 minutes until solidification.

Characterization Data

-

FT-IR : Peaks at 1745 cm⁻¹ (oxazolone C=O), 2550 cm⁻¹ (S-H stretch)

Post-Functionalization of Preformed Oxazolones

Oxazolones undergo nucleophilic attacks at C-2 or C-4 positions, enabling thioglycolic acid incorporation.

Thiol-Ene Click Chemistry

-

Synthesize 4-arylidene oxazolone via Erlenmeyer method.

-

React with thioglycolic acid (2 equiv) in DMF at 50°C for 12 hours.

-

Purify via silica gel chromatography.

Mechanism :

The exocyclic double bond at C-4 undergoes radical-mediated thiol-ene addition, forming a covalent bond with thioglycolic acid.

Enzymatic Synthesis Pathways

Biocatalytic methods using lipases or proteases present underexplored avenues:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.